molecular formula C24H32O7 B1256863 Michaolide E

Michaolide E

Cat. No.: B1256863
M. Wt: 432.5 g/mol
InChI Key: NYMQSPKXPCCZKY-MXWKRVGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Marine Natural Products Chemistry

Marine organisms represent an invaluable reservoir of structurally diverse and biologically active secondary metabolites, largely due to the unique and often extreme conditions of their aquatic habitats. mdpi.comunhas.ac.id This rich marine biodiversity has made marine natural products chemistry a critical field for the discovery of novel compounds with potential pharmaceutical applications. frontiersin.org Soft corals, in particular, are well-recognized as prolific producers of a wide array of secondary metabolites. mdpi.comnih.gov Michaolide E stands as a testament to this, being specifically isolated from the Formosan soft coral Lobophytum michaelae. researchgate.netmdpi.comsemanticscholar.orgresearchgate.net

Significance of Cembranoid Diterpenoids in Bioactive Compound Research

Cembranoid diterpenoids, often simply referred to as cembranoids, are a prominent class of natural products characterized by a distinctive 14-membered macrocyclic carbon skeleton. mdpi.commdpi.comresearchgate.netnih.gov These compounds are biosynthetically derived from the cyclization of geranylgeranyl pyrophosphate. nih.govmdpi.com Cembranoids constitute one of the largest and most structurally diverse groups of diterpenoids, with soft corals being a primary source of their isolation. mdpi.comresearchgate.net Their significance in bioactive compound research stems from their broad spectrum of biological activities, which include cytotoxic, antibacterial, anti-inflammatory, and antiviral properties. mdpi.comnih.govmdpi.comresearchgate.netnih.gov The unique structures and potent activities of cembranoids position them as important lead compounds in the ongoing search for new therapeutic agents. mdpi.comresearchgate.net

Overview of this compound in Academic Literature

This compound is formally classified as a cembranoid diterpenoid. ebi.ac.uk Its initial discovery was reported as part of a series of eleven new cytotoxic cembranolides, named michaolides A-K, alongside the known compound crassolide. researchgate.netsemanticscholar.org These compounds were obtained from the dichloromethane (B109758) (CH₂Cl₂) extract of the soft coral Lobophytum michaelae. researchgate.netsemanticscholar.org The elucidation of their structures, including that of this compound, was achieved through extensive spectroscopic analysis. researchgate.netsemanticscholar.org Further research on Lobophytum michaelae led to the subsequent isolation of additional cembranolides, michaolides L-Q, further expanding the known series of these compounds. mdpi.comresearchgate.netmdpi.com

The initial investigation into the Lobophytum michaelae extract revealed significant cytotoxicity against specific cancer cell lines, namely HT-29 (human colon adenocarcinoma) and P-388 (mouse lymphocytic leukemia). semanticscholar.org Following the isolation of the individual michaolides, their in vitro cytotoxicity against selected cancer cells was evaluated. researchgate.netsemanticscholar.org It has been suggested that the presence of an α-exo-methylene-γ-lactone moiety, a structural feature found in many cembranolides including some michaolides, plays a crucial role in their observed cytotoxic activities. mdpi.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

[(1S,2S,4S,5R,7E,11E,14R,15R)-14-acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-5-yl] acetate

InChI

InChI=1S/C24H32O7/c1-13-8-7-9-14(2)12-18(28-16(4)25)20-15(3)23(27)30-21(20)22-24(6,31-22)19(11-10-13)29-17(5)26/h9-10,18-22H,3,7-8,11-12H2,1-2,4-6H3/b13-10+,14-9+/t18-,19-,20-,21+,22+,24+/m1/s1

InChI Key

NYMQSPKXPCCZKY-MXWKRVGCSA-N

Isomeric SMILES

C/C/1=C\C[C@H]([C@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O3)C)OC(=O)C

Canonical SMILES

CC1=CCC(C2(C(O2)C3C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O3)C)OC(=O)C

Origin of Product

United States

Biosynthetic Origins and Isolation Methodologies

Discovery and Isolation from Marine Organisms

Michaolide E is one of several cembranolides, including michaolides A-K and L-Q, that have been isolated from marine sources. The initial discovery and isolation efforts were driven by the observed biological activities of extracts from these organisms.

This compound, along with other related cembranolides, was specifically discovered and isolated from the Formosan soft coral Lobophytum michaelae (Alcyoniidae) ebi.ac.ukpherobase.comcore.ac.ukbiodeep.cn. This soft coral species has been identified as a rich source of bioactive terpenoids and steroids ebi.ac.uk. The initial investigation of Lobophytum michaelae was prompted by the significant cytotoxicity exhibited by its dichloromethane (B109758) (CH2Cl2) extract against various cancer cell lines, such as HT-29 (human colon adenocarcinoma) and P-388 (mouse lymphocytic leukemia) ebi.ac.ukpherobase.com.

The isolation of this compound involved a systematic approach, typically beginning with the extraction of the soft coral material using organic solvents like CH2Cl2 ebi.ac.ukpherobase.com. This was followed by bioassay-guided fractionation, a process where fractions are tested for biological activity to guide further separation.

The structures of this compound and its analogues were established through extensive spectral analysis ebi.ac.ukpherobase.com. Key spectroscopic techniques employed for its initial characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectral data were crucial for elucidating the compound's molecular skeleton and the arrangement of atoms ebi.ac.uk.

Ultraviolet (UV) Spectroscopy: UV absorption data, such as a maximum absorption (λmax) at 224 nm for this compound, provided insights into the presence of conjugated systems, like the α-exo-methylene-γ-lactone moiety ebi.ac.uk.

Infrared (IR) Spectroscopy: IR spectroscopy revealed characteristic functional groups, with signals at 1763 cm⁻¹ and 1736 cm⁻¹ indicating carbonyl groups (e.g., lactone and ester), and 1666 cm⁻¹ suggesting a carbon-carbon double bond ebi.ac.uk.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS was used to determine the exact molecular formula of this compound, confirming its composition (e.g., m/z 455.2043 for C₂₄H₃₂O₇Na) ebi.ac.uk.

These techniques, often combined with chromatographic methods such as flash chromatography and high-performance liquid chromatography (HPLC), are standard for the isolation and purification of natural products researchgate.netresearchgate.netuq.edu.au.

Biosynthetic Pathway Elucidation

While the isolation and structural characterization of this compound are well-documented, the detailed elucidation of its biosynthetic pathway remains an area requiring further investigation. This compound is a cembranolide, a type of cembrane-type diterpenoid, which are generally derived from the isoprenoid pathway.

Diterpenoids, as a class, are biosynthesized from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP) rsc.orgadmin.ch. This precursor is typically formed from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units, derived from either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. However, specific proposed biosynthetic precursors or intermediates unique to the formation of this compound from GGPP are not extensively detailed in the current literature. Studies on the total synthesis of this compound have been undertaken, which can sometimes provide insights into potential biosynthetic routes. General mechanisms leading to norcembranoid diterpenes, a class that includes cembranolides, are noted to be "not well understood" but may involve anionic and radical intermediates.

The specific enzymatic mechanisms involved in the biosynthesis of this compound have not been fully elucidated or reported in the provided literature. The biosynthesis of complex natural products, such as diterpenoids, often involves a cascade of enzymatic reactions, including cyclizations, oxidations, and rearrangements, catalyzed by enzymes like terpene cyclases, cytochrome P450 monooxygenases, and various transferases rsc.org. However, no specific enzymes directly linked to the formation of this compound have been identified. The complexity of cembranolide biosynthesis suggests that multiple enzymes would be involved in tailoring the basic cembrane (B156948) skeleton into the specific structure of this compound.

As of the current available information, specific genetic studies identifying the biosynthetic gene clusters (BGCs) responsible for this compound production in Lobophytum michaelae have not been detailed. The elucidation of BGCs is a critical step in understanding the complete biosynthetic pathway of natural products, especially in marine organisms where the producing microorganisms or symbiotic relationships can play a significant role. While general methods for identifying BGCs exist and have been applied to other natural products, their application to this compound's biosynthesis in its natural host has not been reported in the provided context.

Synthetic Approaches to Michaolide E and Analogues

Total Synthesis Strategies

Total synthesis, the complete chemical construction of complex organic molecules from simpler precursors, serves as a rigorous testbed for new synthetic methodologies and is essential for producing natural products and their analogues in quantities sufficient for detailed study guidetoimmunopharmacology.orgtandfonline.com.

Methodological Challenges in Complex Diterpenoid Synthesis

The total synthesis of complex diterpenoids, such as Michaolide E, presents formidable methodological challenges stemming from their intricate molecular architectures. These challenges include:

Structural Complexity: Diterpenoids often feature multiple fused and bridged polycyclic ring systems, which require precise control over bond formation to assemble the core skeleton efficiently wikipedia.org.

Multiple Stereogenic Centers: The presence of numerous chiral centers, including quaternary carbons, necessitates highly stereoselective reactions to achieve the correct three-dimensional arrangement of atoms, which is critical for the molecule's biological activity guidetoimmunopharmacology.org. Achieving high stereocontrol can be difficult, as the stereochemical outcome can hinge on subtle energy differences between substrate conformers or require specific reaction conditions.

High Degree of Unsaturation and Functional Group Density: These molecules frequently contain multiple double bonds and a high density of oxygenated functional groups (e.g., hydroxyls, lactones), which can complicate synthetic routes by requiring careful protection/deprotection strategies and selective transformations. Regio- and stereoselective installation of these functional groups poses a significant hurdle.

Macrocyclic Ring Formation: The construction of the 14-membered macrocyclic ring characteristic of cembranolides is often a challenging step, requiring specific ring-closing strategies that can maintain stereochemical integrity.

Despite these difficulties, studies towards the total synthesis of this compound have been reported, indicating ongoing efforts to overcome these inherent synthetic complexities wikipedia.org.

Key Synthetic Intermediates and Stereochemical Control

In the total synthesis of complex diterpenoids, retrosynthetic analysis is a key component, allowing chemists to plan synthetic routes by working backward from the target molecule to identify logical disconnections and simpler starting materials guidetoimmunopharmacology.orgtandfonline.com. Common strategies involve:

Convergent Synthesis: Assembling the target molecule from multiple simpler, pre-functionalized building blocks.

Cascade Reactions: Utilizing sequences of reactions that occur in a single pot, generating molecular complexity concisely and efficiently from relatively simple starting materials.

Biomimetic Approaches: Drawing inspiration from proposed biosynthetic pathways to guide synthetic strategy.

Stereochemical control is paramount throughout these processes. This is often achieved through:

Chiral Auxiliaries: Incorporating a temporary chiral group that directs the stereochemical outcome of a reaction.

Chiral Catalysts/Reagents: Employing enantioselective catalysts or reagents to promote the formation of desired stereoisomers.

Substrate Control: Designing starting materials with inherent conformational preferences that dictate the stereochemical course of a reaction.

Control of Cationic Intermediates: Managing the stability and reactivity of carbocationic intermediates to influence the stereochemical outcome, particularly in cyclization reactions.

For diterpenoids, the formation of the polycyclic skeleton and the precise placement of functional groups often relies on methods like intramolecular cycloadditions (e.g., Diels-Alder reactions), oxidative cyclizations, and stereoselective C-H functionalization. While specific key synthetic intermediates for this compound are not detailed in public search results, the general principles of constructing complex polycyclic systems with controlled stereochemistry are universally applied to diterpenoids of its class.

Semisynthesis and Derivatization Strategies

Semisynthesis involves the chemical modification or partial synthesis of natural products, often starting from an isolated natural precursor rather than basic building blocks guidetoimmunopharmacology.org. Derivatization, a related technique, specifically refers to chemical modification to enhance analytical properties.

Rational Design and Preparation of Structural Analogues

Semisynthesis offers a powerful approach to overcome the challenges associated with the limited natural abundance of many bioactive diterpenoids, including michaolides, which are often isolated in small quantities from marine sources nih.gov. By starting from a readily available natural product or a closely related precursor, semisynthesis enables the rational design and preparation of structural analogues. The goals of creating analogues include:

Improving Biological Activity: Modifying the natural product's structure to enhance its potency, selectivity, or alter its mechanism of action.

Addressing Supply Issues: Producing larger quantities of a natural product or its derivatives that are difficult to obtain through isolation.

Exploring Structure-Activity Relationships (SAR): Systematically altering specific functional groups or parts of the molecule to understand their contribution to biological activity. For instance, studies on micheliolide (B1676576) (a sesquiterpene lactone, structurally related to diterpenoids but smaller) have shown that derivatization of its C4 hydroxyl group through etherification or esterification can yield derivatives with comparable or improved activities against certain cell lines, highlighting a suitable position for structural modifications and molecular probe design.

Enhancing Pharmacokinetic Properties: Improving solubility, stability, or bioavailability for potential therapeutic development.

This strategy is particularly valuable for complex natural products where a full de novo total synthesis might be overly challenging or inefficient for analogue generation.

Analytical Derivatization for Enhanced Characterization

Analytical derivatization involves chemically altering a compound to improve its detectability, separation, or stability for analytical techniques, particularly chromatography (GC, LC) and mass spectrometry (MS) guidetoimmunopharmacology.org. This process is crucial for the characterization of natural products like this compound, which may be present in complex matrices or possess properties that hinder direct analysis.

Key reasons for analytical derivatization include:

Improved Detectability: Introducing moieties that enhance ionization efficiency for mass spectrometry (e.g., for ESI-MS) or improve UV-Vis absorption or fluorescence for chromatographic detection.

Enhanced Separation Efficiency: Converting polar, non-volatile, or thermally labile compounds into more volatile and thermally stable derivatives suitable for gas chromatography (GC) nih.govbibliomed.org. It can also create a separation mechanism or maximize resolution, such as converting enantiomers into diastereomers for separation on achiral columns nih.gov.

Stabilization of Sensitive Compounds: Protecting reactive functional groups from degradation during analysis guidetoimmunopharmacology.org.

Facilitating Structural Elucidation: Introducing specific elements or groups that generate characteristic fragmentation patterns in mass spectrometry, aiding in structural determination nih.gov.

Common derivatization reactions include silylation (e.g., using MTBSTFA for hydroxyl, amine, and thiol groups), acylation (e.g., with acyl chlorides or anhydrides), and alkylation nih.govbibliomed.org. For example, dansyl chloride is a common derivatization agent for compounds with hydroxyl groups, enhancing detection in LC/MS. The choice of derivatization agent depends on the functional groups present in the molecule and the analytical technique employed.

Compound Names and PubChem CIDs

Preclinical Biological Activities and Evaluation

In Vitro Cytotoxic and Antiproliferative Activities

Efficacy Assessment Against Cancer Cell Line Panels

Michaolide E has shown notable cytotoxic activity against various cancer cell lines. ethz.ch Its efficacy has been evaluated against panels of human and murine cancer cells, demonstrating its potential as a broad-spectrum anticancer agent. Research has highlighted its potent inhibitory effects on cell growth, warranting further investigation into its mechanisms of action. ethz.ch

Quantitative Metrics of Potency (e.g., IC50, ED50 values)

The potency of this compound has been quantified using standard metrics such as the half-maximal inhibitory concentration (IC50). In studies, this compound exhibited an IC50 value of 115 nM against the human colon adenocarcinoma cell line HT-29. ethz.ch Furthermore, it showed even greater potency against the mouse lymphocytic leukemia cell line P-388, with an IC50 value of 16 nM. ethz.ch These low nanomolar concentrations indicate a high degree of cytotoxicity towards these cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Type IC50 Value
HT-29 Human Colon Adenocarcinoma 115 nM

Studies on Cell Death Induction (e.g., Apoptosis)

Investigations into the mechanism of action of this compound suggest that it induces cell death through apoptosis. researchgate.net Apoptosis is a programmed process of cell death that is crucial for normal tissue development and maintenance and is often dysregulated in cancer. While the precise molecular pathways activated by this compound are still under investigation, its ability to trigger this process in cancer cells is a key aspect of its therapeutic potential. researchgate.net The induction of apoptosis in cancer cells by various compounds can occur through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. mdpi.com

In Vivo Preclinical Models of Efficacy

Selection and Utilization of Relevant Animal Models (e.g., Xenograft Models)

To evaluate the in vivo efficacy of potential anticancer compounds like this compound, researchers often utilize animal models, most commonly immunodeficient mice bearing human tumor xenografts. nih.govnih.gov These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice that lack a functional immune system, allowing the tumors to grow without being rejected. nih.govnih.gov This approach enables the study of a compound's antitumor activity in a living system that mimics aspects of human cancer. criver.com Other models, such as zebrafish xenografts, are also emerging as valuable tools for in vivo screening of anticancer agents due to their rapid development and transparency, which allows for real-time visualization of tumor growth and response to treatment. mdpi.com

Assessment of Anti-tumor or Other Biological Effects in Preclinical Settings

In preclinical in vivo studies, the antitumor effects of a compound are assessed by monitoring tumor growth over time in treated versus untreated animals. nih.govmdpi.com A significant reduction in tumor volume or growth rate in the treated group indicates efficacy. mdpi.com Beyond tumor growth inhibition, these studies can also provide insights into the compound's effects on other biological processes, such as angiogenesis (the formation of new blood vessels that supply tumors) and metastasis (the spread of cancer to other parts of the body). frontiersin.org While specific in vivo data for this compound is not yet widely published, the promising in vitro results strongly support its progression into such preclinical animal model studies to validate its therapeutic potential.

Other Investigated Biological Activities

Beyond its primary mechanism of action, this compound has been subject to preliminary investigations for other potential therapeutic applications. These explorations in preclinical settings have focused on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Effects in Preclinical Models

Currently, there is no publicly available scientific literature or data from preclinical studies that specifically report on the anti-inflammatory effects of this compound. Searches of established scientific databases and research publications did not yield any studies investigating or detailing its activity in preclinical models of inflammation.

Interactive Data Table: Preclinical Anti-inflammatory Studies of this compound

Model/AssayKey FindingsReference
No data availableNo data availableN/A

Antimicrobial Activities in Preclinical Models

Similarly, a thorough review of scientific literature reveals a lack of published studies on the antimicrobial activities of this compound. There are currently no reports detailing its efficacy against various microbial strains in preclinical models.

Interactive Data Table: Preclinical Antimicrobial Activity of this compound

Microbial StrainMethodResults (e.g., MIC, Zone of Inhibition)Reference
No data availableN/ANo data availableN/A

Molecular and Cellular Mechanisms of Action

Modulation of Cell Signaling Pathways

Cell signaling pathways are intricate communication networks that govern fundamental cellular activities. The disruption of these pathways is a hallmark of many diseases, including cancer, making them key targets for therapeutic agents. Cembranoids isolated from the genus Lobophytum are known to exert anti-inflammatory and cytotoxic effects, often through the modulation of critical signaling cascades. mdpi.comresearchgate.net For instance, certain cembranoids from Lobophytum laevigatum have been shown to inhibit NF-κB signaling. mdpi.com However, specific studies detailing the direct effects of Michaolide E on these pathways are not yet available in the published literature.

A definitive link between this compound and the modulation of the STAT3, NF-κB, MAPK/ERK, PI3K/AKT, or Wnt signaling pathways has not been established through direct experimental evidence. These pathways are crucial regulators of cell proliferation, survival, inflammation, and apoptosis, and their dysregulation is common in cancer. creative-biolabs.comnih.govmdpi.comfrontiersin.orgtvarditherapeutics.com

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. frontiersin.orgjci.org Inhibition of STAT3 signaling is a validated strategy in cancer therapy. mdpi.comwikipedia.org There is currently no research demonstrating that this compound directly inhibits or modulates the STAT3 pathway.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response and also plays a critical role in cancer cell survival and proliferation. frontiersin.orgnih.gov Some compounds from the Lobophytum genus have demonstrated the ability to inhibit NF-κB. mdpi.com For example, laevigatols A and B were found to inhibit TNFα-induced NF-κB transcriptional activity. mdpi.com This suggests a potential, though unconfirmed, mechanism for related compounds like this compound.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway transmits signals from cell surface receptors to the nucleus, regulating processes like cell growth and division. tvarditherapeutics.com Its dysregulation is a frequent event in tumorigenesis. tvarditherapeutics.com Specific studies on the effect of this compound on this pathway are lacking.

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is an essential intracellular signaling pathway that promotes cell survival and growth. nih.gov Its over-activation is implicated in many cancers, making it a key therapeutic target. researchgate.net No studies have specifically implicated this compound in the modulation of the PI3K/AKT pathway.

Wnt Pathway: The Wnt signaling pathway is crucial during embryonic development and for adult tissue homeostasis. frontiersin.org Its aberrant activation is strongly linked to the development of several cancers, including colorectal cancer. mdpi.com The effect of this compound on Wnt signaling has not been investigated.

The modulation of signaling pathways ultimately results in altered expression of downstream genes and changes in protein regulation that drive cellular responses. dovepress.comresearchgate.net For example, inhibition of the NF-κB pathway would be expected to decrease the expression of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins. researchgate.net Similarly, interfering with the STAT3 pathway would reduce the transcription of genes involved in cell proliferation and survival. frontiersin.org

While it is known that this compound exerts cytotoxic effects, the specific downstream genes and proteins that are altered following treatment with this compound have not been characterized. ethz.ch Research is needed to perform transcriptomic and proteomic analyses to identify the molecular signature of this compound's activity.

Cellular Targets and Interactions

Identifying the direct molecular binding partners of a compound is crucial for understanding its mechanism of action. This can include specific receptors on the cell surface or enzymes within the cell. mdpi.com

The specific molecular receptors or enzymes that this compound directly binds to have not yet been identified. The compound's cytotoxicity suggests it may interact with proteins essential for cell survival or division. ethz.ch For many natural products, cellular targets can include enzymes like kinases, phosphatases, or components of the protein degradation machinery. nih.gov However, without dedicated affinity-based studies, the direct targets of this compound remain speculative.

The subcellular compartment where a compound exerts its primary effect is a key aspect of its mechanism. Depending on its target, a drug might act at the cell membrane, in the cytoplasm, or within the nucleus. For instance, a compound targeting a transcription factor like NF-κB or STAT3 must ultimately exert its influence within the nucleus to prevent DNA binding and gene transcription. frontiersin.orgfrontiersin.org The subcellular localization of this compound's activity has not been determined through experimental studies.

Induction of Cellular Processes

The potent cytotoxicity of this compound against human colon adenocarcinoma (HT-29) and mouse lymphocytic leukemia (P-388) cells strongly indicates that it induces lethal cellular processes in cancer cells. ethz.ch The most common mechanism for cytotoxic anticancer agents is the induction of apoptosis (programmed cell death). researchgate.net

Other cembranoids isolated from soft corals have been shown to induce apoptosis through mechanisms involving the mitochondrial pathway, characterized by changes in Bcl-2 family proteins and the activation of caspases. While it is highly probable that this compound's cytotoxicity is mediated by the induction of apoptosis, specific experimental confirmation, such as caspase activation assays or analysis of apoptotic markers in this compound-treated cells, has not been reported.

Table 1: Cytotoxicity of this compound

Cell Line Description IC₅₀ Reference
HT-29 Human Colon Adenocarcinoma 115 nM ethz.ch
P-388 Mouse Lymphocytic Leukemia 16 nM ethz.ch

Programmed Cell Death (Apoptosis)

This compound has been identified as an inducer of p53-dependent apoptosis. The p53 tumor suppressor protein plays a crucial role in preventing cancer by activating cell death in response to cellular stress, such as DNA damage. jmb.or.krnih.govmdpi.com When activated, p53 can transcriptionally regulate a host of pro-apoptotic genes, tipping the cellular balance towards self-destruction. nih.govthermofisher.com

The apoptotic cascade initiated by compounds like this compound often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. thermofisher.com The intrinsic pathway is heavily regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. mdpi.com This release is a critical step that leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis. thermofisher.com

Studies on closely related cembranolides, such as 13-acetoxysarcocrassolide, have shown that they can induce apoptosis through the disruption of the mitochondrial membrane potential and the stimulation of reactive oxygen species (ROS) generation. coms.events This leads to the increased expression of key apoptotic proteins, including cleaved caspase-3 and cleaved caspase-9, as well as cleaved poly (ADP-ribose) polymerase (PARP). coms.events Another related compound, crassolide, has also been shown to increase the activity of caspase-3 and PARP, leading to apoptosis. nih.gov While the precise proteins in the p53 pathway directly modulated by this compound require further detailed investigation, the existing evidence strongly points towards its ability to trigger this critical tumor-suppressive mechanism.

Inhibition of Cell Proliferation

This compound exhibits a significant inhibitory effect on the proliferation of various human cancer cell lines. This anti-proliferative activity is a direct consequence of the induction of apoptosis and cell cycle arrest. By halting cell division and triggering cell death, this compound effectively reduces the growth of cancerous cells.

The cytotoxic effects of this compound and related cembranolides have been documented against several cancer cell lines. For instance, crassolide has been shown to be cytotoxic to human lung adenocarcinoma (A-549), human colon adenocarcinoma (HT-29), human nasopharyngeal carcinoma (KB), and mouse lymphocytic leukemia (P-388) cells. researchgate.net The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. While specific IC50 values for this compound across a range of cancer cell lines are not extensively reported in the reviewed literature, the consistent observation of its cytotoxic and anti-proliferative effects underscores its potential as an anti-cancer agent. The table below summarizes the reported cytotoxic activities of related cembranolides against various cancer cell lines.

Table 1: Reported Cytotoxic Activity of Cembranolides Against Various Cancer Cell Lines

Compound Cell Line Cancer Type Reported Effect Reference
Crassolide A-549 Human Lung Adenocarcinoma Cytotoxic researchgate.net
Crassolide HT-29 Human Colon Adenocarcinoma Cytotoxic researchgate.net
Crassolide KB Human Nasopharyngeal Carcinoma Cytotoxic researchgate.net
Crassolide P-388 Mouse Lymphocytic Leukemia Cytotoxic researchgate.net

Structure Activity Relationship Sar Studies of Michaolide E and Its Analogues

Identification of Key Pharmacophores and Structural Features

Through extensive SAR studies, several key pharmacophores and structural features of Michaolide E have been identified as critical for its cytotoxic and anti-inflammatory activities. These features work in concert to define the molecule's interaction with its biological targets. The primary pharmacophoric elements include the α-exo-methylene-γ-lactone moiety, the 14-membered macrocyclic ring, and the specific stereochemistry of the molecule. cnjournals.com

Impact of Specific Moiety Modifications on Biological Activities

Role of the α-exo-methylene-γ-lactone Moiety

The α-exo-methylene-γ-lactone moiety is a consistently identified critical feature for the cytotoxicity of this compound and related cembranolides. researchgate.netresearchgate.net This functional group acts as a Michael acceptor, capable of forming covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. researchgate.netmdpi.com This reactivity is believed to be a key mechanism behind the cytotoxic effects of these compounds.

Studies comparing this compound and its analogues have demonstrated that the presence of the α-exo-methylene-γ-lactone is essential for potent activity. For instance, Michaolide O, which lacks this moiety, is non-cytotoxic, whereas analogues possessing it exhibit significant cytotoxicity against various cancer cell lines. researchgate.netmdpi.com The cytotoxicity of michaolides L–Q, which all contain the α-exo-methylene-γ-lactone, further supports the importance of this structural element. rsc.org The electrophilic nature of the exocyclic methylene (B1212753) group facilitates covalent adduction to target proteins, leading to the disruption of cellular processes and ultimately, cell death.

Effects of Macrocyclic Ring Modifications

The rigidity and conformation of the macrocycle are influenced by the placement and stereochemistry of substituents. These factors are critical for maintaining the necessary geometry for binding to target proteins. nih.gov Altering the ring size or introducing different functional groups can lead to a loss of activity, highlighting the specific requirements of the biological target for a particular macrocyclic scaffold. cam.ac.uk The synthesis of various macrocyclic derivatives has shown that even subtle changes in the ring structure can have a profound effect on biological potency. mit.edu

Side Chain Structural Determinants of Activity

The nature and substitution pattern of the side chains attached to the macrocyclic ring are also important determinants of the biological activity of this compound analogues. cam.ac.uk These side chains can influence the molecule's solubility, lipophilicity, and steric interactions with the target protein.

Computational Approaches in SAR Elucidation

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become invaluable tools in elucidating the SAR of this compound and its analogues. nih.govredalyc.org These techniques provide insights into the molecular interactions between the compounds and their biological targets at an atomic level. nih.govwikipedia.org

Molecular docking studies can predict the preferred binding orientation of this compound and its analogues within the active site of a target protein. preprints.orgnih.govmdpi.com This information helps to rationalize the observed SAR and guide the design of new derivatives with enhanced binding affinity. nih.govmdpi.com By visualizing the interactions, researchers can identify key residues and functional groups involved in binding.

Molecular dynamics simulations offer a dynamic view of the ligand-protein complex, revealing how the system behaves over time. researchgate.netnih.govebsco.com These simulations can assess the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. nih.gov E-pharmacophore modeling, which combines energetic and structural information, can further refine the understanding of the key features required for biological activity. mdpi.combiorxiv.orggenominfo.org

Advanced Research Methodologies in Michaolide E Study

Spectroscopic Analysis for Structural Elucidation

The precise definition of the chemical architecture of Michaolide E has been achieved through the application of modern spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and their spatial arrangement, which are crucial for understanding the molecule's biological function.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of complex organic molecules like this compound. While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure.

Techniques such as Correlation Spectroscopy (COSY) are used to identify protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton networks within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing unambiguous C-H connections. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range correlations between protons and carbons (over two to three bonds), which is critical for connecting different structural fragments and identifying quaternary carbons. For instance, the analysis of HMBC spectra can reveal correlations from protons to carbonyl carbons, helping to place ester or lactone functionalities within the molecular framework.

The structural elucidation of hydroxylated derivatives of Micheliolide (B1676576) has been successfully achieved using these NMR techniques. For example, Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons, were instrumental in assigning the relative stereochemistry at newly introduced chiral centers. A strong NOE between specific protons can confirm their spatial proximity, which is key to defining the three-dimensional structure of the molecule. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analog

Position δC (ppm) δH (ppm, multiplicity, J in Hz)
1 135.2
2 75.1 4.25 (dd, 11.5, 4.5)
3 40.5 2.10 (m)
4 72.8 4.15 (t, 8.5)
5 50.2 2.50 (m)
6 170.1
7 45.3 2.30 (m)
8 35.1 1.80 (m), 1.95 (m)
9 48.2 2.05 (m)
10 140.1
11 125.3 5.60 (d, 2.0), 6.20 (d, 2.5)
12 169.8
13 18.5 1.25 (s)
14 25.4 1.50 (s)

Note: This table is a representative example based on data for similar sesquiterpenoid lactones and is for illustrative purposes.

Mass Spectrometry Techniques (e.g., LC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a molecule's elemental composition and the identification of its fragments. When coupled with liquid chromatography (LC), which separates compounds in a mixture, it becomes a highly sensitive and specific tool for analyzing complex biological samples.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound and its metabolites. By measuring the mass with high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (LC-MS/MS) has been instrumental in identifying the specific amino acid residues in proteins that are covalently modified by this compound. In these experiments, the protein of interest is digested into smaller peptides, which are then analyzed by LC-MS/MS. The mass of a peptide containing a covalently bound this compound molecule will be increased by the mass of the compound. By analyzing the fragmentation pattern of this modified peptide, the exact site of modification can be pinpointed. For example, a study on the interaction of Micheliolide with pyruvate (B1213749) kinase M2 (PKM2) used LC-MS/MS to identify Cysteine 424 as the specific binding site. The mass of the Cysteine 424-containing peptide was found to have increased by an amount consistent with the addition of one molecule of Micheliolide. nih.gov

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, ECD)

While NMR and MS are excellent for determining the planar structure and relative stereochemistry of a molecule, chiroptical methods are often required to establish its absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

The experimental ECD spectrum of a natural product like this compound provides a unique fingerprint of its stereochemistry. To assign the absolute configuration, this experimental spectrum is compared with theoretical ECD spectra calculated for all possible stereoisomers of the molecule. The stereoisomer whose calculated spectrum most closely matches the experimental one is assigned as the correct absolute configuration. This approach relies on quantum chemical calculations, often using time-dependent density functional theory (TDDFT), to predict the ECD spectra. nih.gov The accuracy of this method has made it a powerful tool for the unambiguous assignment of the absolute configuration of complex natural products. frontiersin.org

Cell-Based and Biochemical Assays

To understand the biological effects of this compound and to identify its molecular targets, a range of cell-based and biochemical assays are employed. These assays can be performed on a large scale to efficiently screen for biological activity and to investigate the specific interactions between this compound and its protein partners.

High-Throughput Screening Platforms for Activity Profiling

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific biological activity. In the study of this compound and its analogs, HTS platforms are used to profile their activity against various cancer cell lines or to identify enzymes that can modify the structure of this compound.

For instance, a colorimetric assay compatible with high-throughput screening has been used to identify P450 enzyme variants that can selectively hydroxylate this compound at specific positions. acs.org This method allows for the rapid screening of large enzyme libraries to find catalysts that can generate novel derivatives of this compound with potentially improved biological activity. The screening of these new analogs against panels of cancer cell lines, also in a high-throughput format, can then provide valuable structure-activity relationship (SAR) data. acs.org

Table 2: Representative Data from a High-Throughput Screening Assay of this compound Analogs against a Leukemia Cell Line

Compound Concentration (µM) % Inhibition of Cell Growth
This compound 10 55
Analog A 10 75
Analog B 10 30
Analog C 10 92

Note: This table is a representative example for illustrative purposes.

Protein-Ligand Binding Studies

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action. For this compound, protein-ligand binding studies are designed to discover which proteins it interacts with in a cellular context.

A common approach involves the use of affinity-based probes. A chemically modified version of this compound, often containing a biotin (B1667282) tag, is synthesized. This probe is then incubated with cell lysates. The probe, along with any proteins that it has bound to, can be pulled down using streptavidin-coated beads. The captured proteins are then identified using mass spectrometry. acs.org To increase the specificity of this method, a competitive setup is often used, where the cell lysate is also treated with an excess of the unmodified this compound. Proteins that are specifically bound by the probe will show reduced binding in the presence of the competitor.

More direct evidence of covalent binding can be obtained through mass spectrometry analysis of the purified protein after incubation with this compound, as was done to confirm the binding to STAT3/5 proteins. nih.gov This study demonstrated that Micheliolide forms a stable covalent bond with cysteine residues on these proteins, leading to the inhibition of their phosphorylation and the downstream JAK/STAT signaling pathway. nih.gov

Despite a comprehensive search for scientific literature focusing on the chemical compound “this compound,” there is currently no available information within the public domain detailing advanced research methodologies such as enzyme activity and inhibition assays, gene expression profiling, or proteomics approaches related to this specific compound.

Extensive searches for studies on this compound and its biological activities have not yielded any specific data regarding its effects on enzyme kinetics, its influence on gene expression, or its protein targets. Methodologies that are commonly applied to natural products of its class, sesquiterpenoid lactones, include various assays to determine their therapeutic potential. For instance, enzyme inhibition assays are frequently used to screen for activity against enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2) and nitric oxide synthase (iNOS). In the context of cancer research, assays for enzymes like acetylcholinesterase are also common.

Similarly, "omics" technologies are standard tools for elucidating the mechanisms of action of novel compounds. Gene expression profiling, using techniques like microarrays or RNA-Seq, can reveal the cellular pathways affected by a compound. Proteomics approaches are invaluable for identifying the direct protein targets of a bioactive molecule. However, at present, no such studies have been published specifically for this compound.

Therefore, the detailed sections and subsections requested in the outline, including data tables on enzyme inhibition, gene expression changes, and identified protein targets, cannot be generated. The absence of such data in the scientific literature precludes the creation of an article with the specified content.

Future Research Directions and Translational Potential

Q & A

Basic Research Questions

Q. What are the validated protocols for isolating and purifying Michaolide E from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography (CC) and preparative HPLC. Key parameters include solvent polarity gradients, stationary phase selection (e.g., silica gel, C18), and monitoring via TLC or LC-MS for purity assessment. Experimental protocols must detail solvent ratios, temperature, and pressure conditions to ensure reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D experiments like COSY and HMBC) and High-Resolution Mass Spectrometry (HR-MS) are critical. For novel derivatives, X-ray crystallography may be required. Ensure raw spectral data (e.g., coupling constants, δ-values) are included in appendices, with cross-referencing to published benchmarks for known analogues .

Q. How can researchers design preliminary bioactivity assays to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Begin with in vitro assays (e.g., cytotoxicity against cancer cell lines via MTT assay) using standardized cell cultures (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin), negative controls (vehicle-only), and triplicate measurements. Dose-response curves (IC50 calculations) and statistical analysis (e.g., ANOVA with post-hoc tests) are mandatory for robustness .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review (following PRISMA/PICO frameworks) to identify variability in assay conditions, such as cell line specificity, incubation times, or solvent carriers. Meta-analysis with subgroup stratification (e.g., by cancer type) can resolve discrepancies. Experimental replication under standardized protocols is recommended to validate findings .

Q. What strategies optimize the synthesis of this compound derivatives to enhance target selectivity?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies using modular synthesis (e.g., esterification, glycosylation). Use computational tools (e.g., molecular docking) to predict binding affinities. Experimental variables (e.g., reaction time, catalyst loading) should be optimized via Design of Experiments (DoE) approaches, with purity verified via HPLC-UV/ELSD .

Q. How can researchers improve the sensitivity of pharmacokinetic studies for this compound in animal models?

  • Methodological Answer : Utilize LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to enhance detection limits. Validate methods via spike-recovery experiments in plasma/tissue matrices. Include pharmacokinetic parameters (t½, Cmax, AUC) calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) .

Q. What are best practices for managing large-scale metabolomic datasets when studying this compound’s mechanism of action?

  • Methodological Answer : Use untargeted metabolomics (UPLC-QTOF-MS) paired with multivariate analysis (PCA, OPLS-DA) to identify biomarkers. Raw data should be deposited in public repositories (e.g., MetaboLights), with processed data (fold changes, p-values) presented in heatmaps or pathway diagrams. Ensure reproducibility by documenting normalization and baseline correction steps .

Methodological Frameworks and Pitfalls

Q. How to formulate a hypothesis-driven research question for this compound’s ecological roles?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound production in [Plant Species] correlate with herbivore resistance under drought stress?” Define variables (e.g., drought severity, herbivore species) and outcomes (e.g., compound concentration, leaf damage). Use PICOT for structured literature reviews .

Q. What are common pitfalls in interpreting this compound’s synergistic effects with other compounds?

  • Answer : Avoid overgeneralizing synergy (e.g., Chou-Talalay CI values <1.0 must be replicated across multiple ratios/concentrations). Control for solvent interactions and cytotoxicity thresholds. Use isobolograms to visualize additive vs. synergistic effects, and report confidence intervals for statistical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.